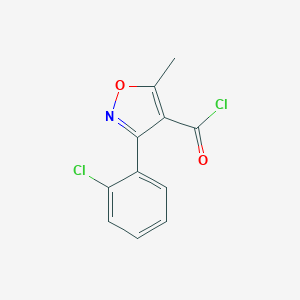

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDBLWKFVXHGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865238 | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25629-50-9 | |

| Record name | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25629-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025629509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25629-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride from Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride from its precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This acyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals, notably isoxazolyl penicillin derivatives like Cloxacillin.[1][2] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Synthetic Strategies

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the specific conversion of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, two primary reagents have been documented: thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate, also known as triphosgene.

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[3][4] The reaction proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group, facilitating nucleophilic attack by the chloride ion.[5][6]

Bis(trichloromethyl) carbonate (Triphosgene) Method

As a safer alternative to highly toxic reagents like phosgene, bis(trichloromethyl) carbonate has gained traction.[2] This solid reagent, in the presence of a catalyst, efficiently converts carboxylic acids to their corresponding acyl chlorides.[2] This method is often preferred for its milder reaction conditions and improved safety profile, avoiding the use of corrosive and toxic gases.[2]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various synthetic protocols for the preparation of this compound.

| Parameter | Thionyl Chloride Method | Bis(trichloromethyl) carbonate Method | Reference |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Bis(trichloromethyl) carbonate | [1][2] |

| Catalyst | Not typically required | Tetramethylurea or Tetrabutyl urea | [2][7] |

| Solvent | Methylene chloride or neat | Toluene, Tetrahydrofuran (THF), or o-dichlorobenzene | [1][2][7] |

| Reactant Molar Ratio | Carboxylic acid : SOCl₂ (excess) | Carboxylic acid : Triphosgene : Catalyst (e.g., 1:0.34-0.8:0.001-0.5) | [1][2] |

| Reaction Temperature | -14°C to reflux | 20°C to 150°C (reflux) | [1][2] |

| Reaction Time | 3 - 5 hours | 1 - 10 hours | [1][2][8] |

| Yield | Not specified | Up to 96.6% | [2] |

| Purity (HPLC) | Not specified | Up to 99.6% | [2] |

| Melting Point | 41-42°C | 41-43°C | [2][] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol Using Thionyl Chloride

This protocol is based on a general procedure for the synthesis of acyl chlorides.

Materials:

-

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (optional, as solvent)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent).

-

Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 10 ml per 1.78 g of carboxylic acid) to the flask.[1] Alternatively, the carboxylic acid can be dissolved in an inert solvent like methylene chloride before the addition of thionyl chloride.

-

The reaction mixture is then heated to reflux and stirred for 3-5 hours.[1][8] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess thionyl chloride is removed under reduced pressure (vacuum distillation).[8]

-

The resulting crude this compound can be used directly for the next step or purified further.

Protocol Using Bis(trichloromethyl) carbonate

This protocol is adapted from a patented procedure which offers high yield and purity.[2]

Materials:

-

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Bis(trichloromethyl) carbonate

-

Tetrabutyl urea (catalyst)

-

o-Dichlorobenzene (solvent)

-

Reaction vessel with a stirrer, dropping funnel, and a system for HCl absorption

-

Heating and cooling system

Procedure:

-

To a suitable reaction vessel, add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and o-dichlorobenzene (5 times the mass of the carboxylic acid).[2]

-

Add a catalytic amount of tetrabutyl urea (e.g., molar ratio of acid:catalyst = 1:0.01).[2]

-

While stirring at room temperature, slowly add a solution of bis(trichloromethyl) carbonate in o-dichlorobenzene (e.g., molar ratio of acid:triphosgene = 1:0.75) over a period of 45 minutes.[2] Ensure the hydrogen chloride absorption system is active.

-

After the addition is complete, heat the reaction mixture and maintain it at a specified temperature (e.g., reflux) for a designated time (e.g., 1-10 hours) until the reaction is complete.[2]

-

Upon completion, the solvent can be recovered by vacuum distillation to yield the final product, this compound.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes for the conversion of the carboxylic acid.

Caption: General mechanism for thionyl chloride mediated conversion.

References

- 1. This compound | 25629-50-9 [chemicalbook.com]

- 2. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Starting Materials for the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is primarily a multi-step process commencing with readily available chemical precursors.

Core Synthetic Strategy

The most prevalent and logical synthetic route to this compound involves a three-stage process:

-

Formation of the Isoxazole Ring: Construction of the core heterocyclic structure to yield ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

-

Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

Acid Chlorination: Transformation of the carboxylic acid to the final product, this compound.

The primary starting materials for this pathway are:

-

2-Chlorobenzaldehyde

-

Ethyl acetoacetate

-

A source of hydroxylamine, such as hydroxylamine hydrochloride or hydroxylamine sulfate.

Stage 1: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

The formation of the substituted isoxazole ring is the cornerstone of this synthesis. Two primary methods are highlighted in the literature for analogous structures: a multi-component condensation reaction and a 1,3-dipolar cycloaddition.

Method A: Multi-component Condensation

This approach involves the direct reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in a single pot. Various green chemistry protocols have been developed for similar isoxazole syntheses, often utilizing water as a solvent and sometimes employing catalysts or alternative energy sources like ultrasound.[1][2][3]

Method B: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

A more controlled and often higher-yielding approach is the 1,3-dipolar cycloaddition. This method proceeds via the in-situ generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldehyde oxime, which then reacts with an activated form of ethyl acetoacetate, such as its enamine derivative.[4] This method is noted for its high regioselectivity, which is crucial for obtaining the desired isomer.[4]

Experimental Protocol (General Procedure based on a similar synthesis[4])

-

Formation of the Enamine of Ethyl Acetoacetate:

-

A mixture of ethyl acetoacetate (1.0 mol) and an amine (e.g., pyrrolidine, 1.0 mol) in a suitable solvent like benzene is refluxed with a Dean-Stark trap to remove water.

-

After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude enamine, which can often be used without further purification.

-

-

Formation of 2-Chlorobenzaldehyde Oxime:

-

2-Chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium carbonate) in an aqueous or alcoholic medium.

-

-

In-situ Generation of 2-Chlorobenzonitrile Oxide and Cycloaddition:

-

The enamine of ethyl acetoacetate (1.0 mol) and a base (e.g., triethylamine) are dissolved in a solvent like chloroform and cooled in an ice bath.

-

A solution of a dehydrating/chlorinating agent (e.g., phosphorus oxychloride or N-chlorosuccinimide) in chloroform is added dropwise to a solution of 2-chlorobenzaldehyde oxime to generate the nitrile oxide in situ.

-

This reactive intermediate undergoes a 1,3-dipolar cycloaddition with the enamine.

-

The reaction mixture is typically stirred for several hours, allowing it to warm to room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is washed with water, dilute acid (e.g., 6N HCl), and brine.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.

-

The resulting crude product is purified by vacuum distillation or column chromatography.

-

Stage 2: Hydrolysis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

The ethyl ester intermediate is hydrolyzed to the carboxylic acid, which is the direct precursor to the final product. This can be achieved under acidic or basic conditions.

Experimental Protocol (Based on analogous compounds[5][6])

-

Acidic Hydrolysis: The ethyl ester is refluxed with a strong acid, such as 60% aqueous sulfuric acid.[5] The reaction progress is monitored, and upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid carboxylic acid is then collected by filtration and washed. This method has been reported to be higher yielding and faster than using a mixture of acetic acid and hydrochloric acid for similar substrates.[5]

-

Basic Hydrolysis (Saponification): The ester is dissolved in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heated.[6][7] After the reaction is complete, the alcohol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Stage 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis.

Experimental Protocol (Based on a patented procedure[8])

-

Reaction Setup: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 mol) is charged into a reactor with a suitable organic solvent (e.g., toluene, tetrahydrofuran, or o-dichlorobenzene). A catalytic amount of a tertiary amine or an amide (e.g., pyridine or N,N-dimethylformamide) can be added.

-

Addition of Chlorinating Agent:

-

Using Bis(trichloromethyl) carbonate (Triphosgene): A solution of triphosgene (approximately 0.34-0.5 mol) in the same solvent is added dropwise at room temperature. The reaction is then heated to reflux (the specific temperature depends on the solvent used) for 1-10 hours.[8]

-

Using Thionyl Chloride: Thionyl chloride (can be used in excess as both reagent and solvent, or as a reagent in another solvent like toluene) is added to the carboxylic acid. The mixture is heated to reflux until the evolution of HCl and SO2 gases ceases.

-

-

Work-up and Purification: The excess solvent and any volatile byproducts are removed by distillation under reduced pressure. The final product, this compound, is then purified by vacuum distillation.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis, with some data extrapolated from analogous reactions due to the lack of a complete, published procedure for the exact target molecule.

Table 1: Starting Materials and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 89-98-5 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 5470-11-1 |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | C₁₁H₈ClNO₃ | 237.64 | 23598-72-3 |

| Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | C₁₃H₁₂ClNO₃ | 265.70 | 83817-50-9 |

| Bis(trichloromethyl) carbonate (Triphosgene) | C₃Cl₆O₃ | 296.75 | 32315-10-9 |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |

| Final Product: this compound | C₁₁H₇Cl₂NO₂ | 256.08 | 25629-50-9 |

Table 2: Reaction Conditions and Yields

| Reaction Stage | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Stage 1: Isoxazole Formation (Analogous 1,3-Dipolar Cycloaddition) | Enamine of Ethyl Acetoacetate, 2-Chlorobenzaldehyde Oxime | Dehydrating/Chlorinating agent (e.g., POCl₃) | Chloroform | 0 to RT | 15-20 | 68-71 (Analogous) | [4] |

| Stage 2: Ester Hydrolysis (Analogous Acid Hydrolysis) | Ethyl 5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄ | Water | Reflux | 3.5 | >90 (Analogous) | [5] |

| Stage 3: Acid Chlorination | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, Bis(trichloromethyl) carbonate | Tetrabutyl urea (catalyst) | Toluene | 110 (Reflux) | 2 | 95.6 | [8] |

| Stage 3: Acid Chlorination (Alternative) | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Thionyl chloride | Toluene or neat | Reflux | 2.5 | Not specified | [9] |

Mandatory Visualizations

Synthetic Pathway Workflow

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Starting Materials

Caption: Relationship between starting materials, key reagents, and synthetic intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives like Cloxacillin.[1][2][3][4]

Chemical Structure and Identification

This compound is a complex organic molecule built around a central isoxazole ring. A 2-chlorophenyl group is attached at the 3-position, a methyl group at the 5-position, and a carbonyl chloride functional group at the 4-position. This specific arrangement of functional groups is crucial for its reactivity and utility as a chemical intermediate.

Key Structural Identifiers:

-

IUPAC Name : 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[5][6][][8]

-

InChI : 1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3[5][6][][8]

Caption: Logical relationship of functional groups.

Physicochemical Properties

The compound is typically a cream or white to off-white crystalline solid.[1][][10][11] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 256.08 g/mol | [1][5][9][10] |

| Melting Point | 41 - 42 °C (105.8 - 107.6 °F) | [2][][11] |

| Boiling Point | 381.7 °C at 760 mmHg | [] |

| Density | 1.381 g/cm³ | [] |

| Water Solubility | 128.2 mg/L at 25°C | [1] |

| Vapor Pressure | 0.001 Pa at 25°C | [1] |

| Appearance | Cream or white to off-white crystalline solid | [1][][10][11] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid. Several chlorinating agents can be employed, with thionyl chloride being a common choice.

Synthesis via Thionyl Chloride

This protocol is a widely cited method for the preparation of the title compound.

Methodology:

-

Preparation of the Precursor Solution : 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid (1.78 g) is dissolved in thionyl chloride (10 ml).[1][9]

-

Reaction Setup : The resulting solution is then dissolved in methylene chloride.

-

Reaction Conditions : The solution is cooled to a temperature range of -12°C to -14°C.

-

Addition : The prepared solution of the acid chloride is added dropwise to the reaction mixture.

-

Stirring : The mixture is stirred for 5 hours at the cooled temperature.[1][9]

-

Work-up :

Caption: Synthesis workflow using thionyl chloride.

Alternative Synthesis via Bis(trichloromethyl)carbonate

An alternative method utilizes bis(trichloromethyl)carbonate as the chlorinating agent, which is presented as a safer and more environmentally friendly option by eliminating hazardous byproducts associated with thionyl chloride.[2][4]

Methodology:

-

Reactant Mixture : 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, tetrabutyl urea (as a catalyst), and orthodichlorobenzene (as a solvent) are added to a reactor.[2]

-

Reagent Addition : A tetrahydrofuran solution of bis(trichloromethyl)carbonate is added dropwise over 30 minutes at room temperature. A chlorine hydride absorption system is engaged simultaneously.[2]

-

Reaction Conditions : The mixture is heated to 145-150°C and reacted for 1 hour.[2]

-

Purification :

-

Orthodichlorobenzene is reclaimed via underpressure distillation.

-

The product is collected by vacuum distillation at 130-132°C under 0.667 KPa, which then solidifies upon cooling.[2]

-

Safety and Handling

This compound is classified as a corrosive solid.[11] It causes severe skin burns and eye damage.[5][12] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of isoxazolyl penicillin derivatives.[1][3] These antibiotics are of significant importance in treating bacterial infections. The reactivity of the acyl chloride group allows for the facile formation of amide bonds, a key step in the construction of the final antibiotic structures.

Conclusion

This compound is a well-characterized chemical intermediate with defined physicochemical properties and established synthesis protocols. Its role in the pharmaceutical industry, particularly in the production of penicillin-based antibiotics, underscores its importance. A thorough understanding of its chemical properties, structure, and safe handling procedures is essential for researchers and professionals working with this compound.

References

- 1. This compound CAS#: 25629-50-9 [m.chemicalbook.com]

- 2. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 5. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 25629-50-9 [sigmaaldrich.com]

- 8. 3-2-Chlorophenyl-5-Methylisoxazole-4-Carbonyl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | 25629-50-9 [chemicalbook.com]

- 10. This compound [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. 25629-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. 25629-50-9|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Physicochemical Properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 25629-50-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives.[1] Understanding these properties is crucial for its effective handling, application in synthetic chemistry, and for the development of robust manufacturing processes.

Chemical Identity and Structure

-

CAS Number: 25629-50-9[1]

-

IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[2]

-

Molecular Formula: C₁₁H₇Cl₂NO₂[1]

-

Molecular Weight: 256.08 g/mol [2]

-

Canonical SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl[2]

-

InChI Key: BPDBLWKFVXHGFT-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Physical State | Crystalline solid | [1] |

| Appearance | Cream or white to off-white solid | [1][3] |

| Melting Point | 41-42 °C | [3][] |

| Boiling Point (Predicted) | 381.7 °C at 760 mmHg | [] |

| Density (Predicted) | 1.381 g/cm³ | [] |

| Water Solubility (Predicted) | 128.2 mg/L at 25°C | [1] |

| Vapor Pressure (Predicted) | 0.001 Pa at 25°C | [1] |

| pKa (Predicted) | -5.80 ± 0.50 | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

A common method for determining the melting point of a crystalline solid is the capillary method.[5]

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[6]

-

Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or an automated instrument is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range. For a pure substance, this range is typically narrow.[7]

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in water.

-

Procedure: An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solid is separated from the aqueous solution by filtration or centrifugation.

-

Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Vapor Pressure Determination (Static Method)

The static method is suitable for measuring the vapor pressure of solids.[8]

-

Apparatus: The sample is placed in a thermostatically controlled container connected to a pressure measuring device. The system is evacuated to remove air.

-

Procedure: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium, where the rate of sublimation equals the rate of condensation.

-

Measurement: The pressure of the vapor in equilibrium with the solid is measured at different temperatures to obtain the vapor pressure curve.[8]

Synthesis Workflow

This compound is synthesized from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The following diagram illustrates the general synthetic workflow.

References

- 1. This compound CAS#: 25629-50-9 [m.chemicalbook.com]

- 2. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chm.uri.edu [chm.uri.edu]

- 8. consilab.de [consilab.de]

A Comprehensive Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity

-

IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[1][]

A variety of synonyms are used to identify this compound in literature and commercial listings.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Synonym | Cimic chloride[1] |

| 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-[1] | |

| 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride[1] | |

| 3-(o-Chlorophenyl)-5-methyl-4-isoxazole carbonylchloride[1] | |

| Cloxacillin Impurity 18[1] | |

| EC Number | 247-137-4[1] |

| UNII | 9EML25568K[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Cream solid / White to off-white crystalline solid | [][4][5] |

| Melting Point | 41-42°C | [] |

| Boiling Point | 381.7°C at 760 mmHg | [] |

| Density | 1.381 g/cm³ | [] |

| Purity | 95% - 98% | [][6][7] |

| Storage Temperature | Inert atmosphere, 2-8°C | [6] |

Experimental Protocols: Synthesis

This compound is a crucial intermediate, particularly in the preparation of isoxazolyl penicillin derivatives like cloxacillin.[3][4][8] Several synthetic routes have been established.

A common laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid.

Protocol:

-

Prepare a solution of 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid (1.78 g) in methylene chloride.[3][4]

-

Following the reaction, quench the mixture with ice water.[3][4]

-

Perform a series of washes on the organic layer with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and finally with water again.[3][4]

-

Dry the organic phase over magnesium sulfate to yield the product.[3][4]

An alternative industrial synthesis begins with more basic precursors.

Protocol:

-

React o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to produce o-chlorobenzime.[8]

-

Chlorinate the resulting o-chlorobenzime with chlorine gas to obtain o-chlorobenzime chloride.[8]

-

Combine the o-chlorobenzime chloride with ethyl acetoacetate to form the isoxazole ring.[8]

-

Hydrolyze the ester group to generate 3-(o-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.[8]

-

Finally, chlorinate the carboxylic acid with phosphorus pentachloride to obtain the desired this compound.[8]

To avoid hazardous reagents like thionyl chloride or phosphorus pentachloride, a safer method utilizing bis(trichloromethyl)carbonate (BTC) has been developed.[9][10]

Protocol:

-

In a reactor, combine 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, a catalyst, and an organic solvent (e.g., orthodichlorobenzene).[9] The molar ratio of the carboxylic acid to BTC to catalyst is typically 1:0.34–0.5:0.001-0.5.[9]

-

The amount of organic solvent used is 3-15 times the mass of the carboxylic acid.[9]

-

The reaction is carried out at a temperature between 20-150°C for 1-10 hours.[9]

-

Upon completion, the solvent is removed by distillation under reduced pressure.[9]

-

The final product is then collected by vacuum distillation.[9]

Logical Workflow and Diagrams

The synthesis of this compound from its corresponding carboxylic acid is a fundamental step in the production of semi-synthetic penicillins.

Caption: Key step in the synthesis of Cloxacillin.

The following diagram illustrates the general experimental workflow for the synthesis and purification of the title compound.

Caption: Workflow for synthesis and purification.

References

- 1. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25629-50-9 [chemicalbook.com]

- 4. This compound CAS#: 25629-50-9 [m.chemicalbook.com]

- 5. This compound [cymitquimica.com]

- 6. This compound | 25629-50-9 [sigmaaldrich.com]

- 7. 25629-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 10. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectral Analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key pharmaceutical intermediate, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This compound is a critical building block in the synthesis of semi-synthetic penicillins, most notably Cloxacillin. A thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and structural confirmation in drug development and manufacturing.

Chemical Structure and Properties

IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[1] Synonyms: Cimic chloride, 3-(o-chlorophenyl)-5-methyl-4-isoxazole carbonylchloride[1] CAS Number: 25629-50-9[1] Molecular Formula: C₁₁H₇Cl₂NO₂[1] Molecular Weight: 256.08 g/mol [1] Appearance: Cream-colored solid[] Melting Point: 41-42 °C[]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons of the chlorophenyl ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 | Singlet | 3H | -CH₃ |

| ~ 7.3 - 7.6 | Multiplet | 4H | Aromatic protons |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 12 | -CH₃ |

| ~ 115 | C4-isoxazole |

| ~ 127 - 132 | Aromatic carbons |

| ~ 135 | C-Cl (aromatic) |

| ~ 158 | C=O (carbonyl chloride) |

| ~ 160 | C3-isoxazole |

| ~ 175 | C5-isoxazole |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl group, the isoxazole ring, and the chlorophenyl substituent.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 - 1750 | Strong | C=O stretching (acid chloride) |

| ~ 1610 | Medium | C=N stretching (isoxazole ring) |

| ~ 1590 | Medium | C=C stretching (aromatic ring) |

| ~ 1450 | Medium | C-H bending (methyl) |

| ~ 1100 | Strong | C-O stretching (isoxazole ring) |

| ~ 760 | Strong | C-Cl stretching (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 255/257 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 220 | High | [M - Cl]⁺ |

| 178 | High | [M - COCl]⁺ |

| 119 | Moderate | [C₇H₄Cl]⁺ |

Experimental Protocols

Standard procedures for obtaining the spectral data are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis and spectral characterization of the target compound.

This guide provides a foundational understanding of the spectral properties of this compound. For definitive structural elucidation and quality assessment, it is recommended to obtain experimental data on a purified sample and compare it with the predicted values and reference spectra from reliable databases.

References

solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including isoxazolyl penicillin derivatives. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available physicochemical properties and solubility data for this compound. Due to the limited publicly available quantitative solubility data in organic solvents, this document also furnishes a comprehensive, step-by-step experimental protocol for determining its solubility using the isothermal shake-flask method followed by gravimetric analysis. This guide is intended to be a practical resource for laboratory professionals.

Introduction

This compound, with the CAS number 25629-50-9, is a reactive acyl chloride.[1][2] Its molecular structure, featuring an isoxazole ring, a chlorophenyl group, and a carbonyl chloride moiety, dictates its chemical reactivity and physical properties, including its solubility. Acyl chlorides are generally soluble in a range of nonpolar organic solvents but are highly reactive with protic solvents like water and alcohols.[3][4] The isoxazole core contributes to the molecule's overall polarity and potential for specific intermolecular interactions.[2][5] Precise solubility data is essential for chemical process development, enabling informed solvent selection for synthesis, extraction, and crystallization, thereby impacting yield, purity, and cost-effectiveness.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇Cl₂NO₂ | [1][2][6] |

| Molecular Weight | 256.08 g/mol | [1][2] |

| Appearance | Cream solid / Crystalline solid | [2][5][6] |

| Melting Point | 41 - 42 °C | [5][6] |

| Boiling Point | 381.7 °C at 760 mmHg | [6] |

| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [1][6] |

Solubility Data

Quantitative solubility data for this compound in various organic solvents is scarce in publicly accessible literature. However, its general solubility characteristics can be inferred from its chemical class. As an acyl chloride, it is expected to be soluble in common aprotic organic solvents such as ethers, and chlorinated solvents. It will, however, react with protic solvents like alcohols and water. The only quantitative data found is its solubility in water, which is presented in Table 2.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference(s) |

| Water | 25 | 128.2 | [2] |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of data, the following section provides a detailed experimental protocol for determining the solubility of this compound in various organic solvents. The proposed method is the isothermal shake-flask method, a widely accepted technique for solubility measurement of solid compounds.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined. Here, we describe a gravimetric method for quantification.

Materials and Reagents

-

Solute: this compound (purity > 98%)

-

Solvents: A range of anhydrous organic solvents of analytical grade (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate).

-

Apparatus:

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass evaporating dishes

-

Vacuum oven or desiccator

-

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is recommended (e.g., 50-100 mg).

-

Accurately pipette a known volume of the selected organic solvent (e.g., 5.0 mL) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe.

-

Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry evaporating dish. Record the exact volume transferred.

-

-

Quantification (Gravimetric Method):

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate at ambient temperature. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid splattering.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a temperature well below the compound's melting point (e.g., 35 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

-

Determine the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered supernatant (L))

-

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its chemical nature suggests good solubility in aprotic organic solvents. For researchers and drug development professionals requiring precise data, this guide provides a robust and detailed experimental protocol. The outlined isothermal shake-flask method, coupled with gravimetric analysis, offers a reliable means to generate the necessary solubility profiles to support process optimization and formulation activities. Following a standardized and well-documented procedure is paramount for ensuring data accuracy and reproducibility.

References

Conversion of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid to its Acyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for converting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its highly reactive acyl chloride derivative, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This transformation is a critical step in the synthesis of various pharmaceutical compounds, particularly isoxazolyl penicillin derivatives.[1][2] This document details the reaction mechanisms, provides step-by-step experimental protocols for different synthetic routes, summarizes quantitative data, and discusses potential side reactions and purification strategies.

Introduction

The conversion of a carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, transforming it into a versatile intermediate for a variety of nucleophilic acyl substitution reactions. The resulting this compound is a key building block for introducing the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido moiety into target molecules. The most common reagent for this transformation is thionyl chloride (SOCl₂), although other chlorinating agents can also be employed.

Reaction Mechanisms

The conversion of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride typically proceeds through a nucleophilic acyl substitution pathway. The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. Chlorinating agents such as thionyl chloride achieve this by forming a highly reactive intermediate.

Mechanism with Thionyl Chloride (SOCl₂)

The reaction between a carboxylic acid and thionyl chloride is a widely used method for the preparation of acyl chlorides.[3] The mechanism involves the following key steps:

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

-

Chloride Ion Attack: A chloride ion, either from the initial step or from the reaction medium, attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Byproducts: The intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4] The evolution of these gases helps to drive the reaction to completion.

Caption: Reaction mechanism for the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using two different chlorinating agents.

Method 1: Using Thionyl Chloride (SOCl₂)

This is a common and effective method for the synthesis of acyl chlorides.

Materials:

-

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (CH₂Cl₂)

-

Ice-water

-

Dilute phosphoric acid

-

Aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, dissolve 1.78 g of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in 10 ml of thionyl chloride in a suitable reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to between -14°C and -12°C using an appropriate cooling bath.[1]

-

Slowly add the solution of the carboxylic acid in thionyl chloride to methylene chloride, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture for 5 hours at the same temperature.[1]

-

Upon completion of the reaction, carefully quench the reaction mixture by adding ice-water.

-

Separate the organic layer and wash it sequentially with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and finally with water again.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification:

The crude acyl chloride can be purified by distillation under reduced pressure.[5] Alternatively, for many applications, the crude product is of sufficient purity to be used directly in the next synthetic step after the removal of excess thionyl chloride and solvent. Excess thionyl chloride can be removed by co-evaporation with an inert solvent like toluene under reduced pressure.

Side Reactions:

The primary side reaction to consider is the formation of the corresponding acid anhydride, especially if the reaction is not carried out under anhydrous conditions or if the starting carboxylic acid is not completely dry.

Method 2: Using Bis(trichloromethyl) Carbonate (Triphosgene)

An alternative method utilizes bis(trichloromethyl) carbonate, which can be a safer alternative to phosgene gas.[6]

Materials:

-

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Bis(trichloromethyl) carbonate

-

Tetrabutylurea (catalyst)

-

Toluene

-

An appropriate system for absorbing hydrogen chloride gas.

Procedure:

-

In a reaction flask, combine 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a catalytic amount of tetrabutylurea, and toluene as the solvent.[6]

-

With stirring at room temperature, add a solution of bis(trichloromethyl) carbonate in toluene dropwise over a period of 45 minutes.[6]

-

During the addition, ensure that the evolving hydrogen chloride gas is safely absorbed.

-

After the addition is complete, heat the reaction mixture to 110°C and maintain it at reflux for 2 hours.[6]

-

After the reaction is complete, reclaim the toluene by distillation under reduced pressure.

-

Collect the fraction distilling at 130-132°C under a vacuum of 0.667 kPa.[6]

-

The product solidifies upon cooling.

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis of this compound using bis(trichloromethyl) carbonate as the chlorinating agent, as reported in the patent literature.

| Reagent System | Solvent | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Melting Point (°C) | Purity (HPLC, %) | Reference |

| Bis(trichloromethyl) carbonate | Tetrahydrofuran | 9 | 31 (reflux) | 95.8 | 42-43 | 99.5 | [6] |

| Bis(trichloromethyl) carbonate / Tetrabutylurea | Toluene | 2 | 110 (reflux) | 95.6 | 42-43 | 99.6 | [6] |

| Bis(trichloromethyl) carbonate / Tetrabutylurea | o-Dichlorobenzene | 1 | 145-150 | 96.0 | 41-42 | 99.2 | [6] |

Experimental Workflow and Logic

The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.

Caption: A generalized workflow for the synthesis and purification of the target acyl chloride.

Conclusion

The conversion of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride is a fundamental transformation for the synthesis of more complex molecules in the pharmaceutical industry. While thionyl chloride remains a common and effective reagent, alternative methods using reagents like bis(trichloromethyl) carbonate offer high yields and may be preferable in certain contexts. Careful control of reaction conditions and appropriate workup and purification procedures are essential for obtaining a high-purity product. This guide provides the necessary technical details to aid researchers and drug development professionals in successfully carrying out this important synthetic step.

References

- 1. This compound | 25629-50-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole Formyl Chloride: A Technical Guide Utilizing Bis(trichloromethyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, a key intermediate in the production of pharmaceuticals like Cloxacillin.[1] The focus of this document is on the utilization of bis(trichloromethyl) carbonate, commonly known as triphosgene, as a safe and efficient chlorinating agent, offering a viable alternative to traditional reagents such as thionyl chloride, phosphorus oxychloride, or phosgene.[1][2]

Introduction

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. In the context of pharmaceutical manufacturing, the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride is a critical step. The use of bis(trichloromethyl) carbonate (triphosgene) for this conversion presents several advantages, including improved safety due to its solid nature compared to gaseous phosgene, and often results in high yields and purity.[3][4]

Reaction Overview and Mechanism

The core of the synthesis is the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl) carbonate. This reaction proceeds in the presence of a catalyst, typically a tertiary amine or a formamide, in an organic solvent.[1][2] The reaction temperature and time can be varied to optimize the yield and purity of the final product.[1][2]

The proposed mechanism involves the activation of the carboxylic acid by the Vilsmeier-type reagent formed in situ from the reaction of bis(trichloromethyl) carbonate with the catalyst. This is followed by a nucleophilic attack of the carboxylate on the activated species, leading to the formation of the acyl chloride and the release of carbon dioxide and hydrogen chloride as byproducts.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature for the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride using bis(trichloromethyl) carbonate.[1]

Protocol 1: Synthesis in Tetrahydrofuran (THF)

-

Reaction Setup: To a suitable reactor, add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and tetrahydrofuran (THF). The amount of THF should be approximately 8 times the mass of the carboxylic acid.[1]

-

Reagent Addition: While stirring at room temperature, slowly drip in a solution of bis(trichloromethyl) carbonate in THF over a period of 30 minutes. The molar ratio of carboxylic acid to bis(trichloromethyl) carbonate should be 1:0.5.[1]

-

Reaction Conditions: Concurrently, initiate a system for the absorption of hydrogen chloride gas. Heat the reaction mixture to reflux (approximately 31°C) and maintain for 9 hours.[1]

-

Work-up and Purification: After the reaction is complete, proceed with the work-up procedure as described in the general work-up section.

Protocol 2: Synthesis in Ortho-dichlorobenzene with Tetrabutyl Urea Catalyst

-

Reaction Setup: In a reactor, combine 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, tetrabutyl urea (catalyst), and ortho-dichlorobenzene. The amount of solvent should be 5 times the mass of the carboxylic acid.[1]

-

Reagent Addition: With stirring at room temperature, add a solution of bis(trichloromethyl) carbonate in tetrahydrofuran dropwise over 30 minutes. The molar ratio of carboxylic acid to bis(trichloromethyl) carbonate to tetrabutyl urea is 1:0.5:0.01.[1]

-

Reaction Conditions: Start the hydrogen chloride absorption system. Heat the mixture to 145-150°C and maintain the reaction for 1 hour.[1]

-

Work-up and Purification: Upon completion, first recover the ortho-dichlorobenzene via distillation under reduced pressure. Then, collect the product fraction at 130-132°C under a vacuum of 0.667 KPa. The product will solidify upon cooling.[1]

General Work-up Procedure (where applicable)

-

After the reaction, cool the mixture and add ice-water.

-

Wash the organic layer sequentially with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and finally with water.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental conditions reported for the synthesis.

| Parameter | Value | Reference |

| Molar Ratio (Carboxylic Acid:Bis(trichloromethyl) carbonate) | 1 : 0.34 - 0.8 | [1] |

| Molar Ratio (Carboxylic Acid:Bis(trichloromethyl) carbonate:Catalyst) | 1 : 0.34 - 0.8 : 0.001 - 0.5 | [1] |

| Organic Solvent Amount | 3 - 15 times the mass of carboxylic acid | [1] |

| Reaction Temperature | 20 - 150 °C | [1] |

| Reaction Time | 1 - 10 hours | [1] |

Table 1: General Reaction Parameters

| Solvent | Catalyst | Molar Ratio (Acid:BTC:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Melting Point (°C) | Reference |

| Tetrahydrofuran | - | 1 : 0.5 : - | 31 (reflux) | 9 | 95.8 | 99.5 | 42-43 | [2] |

| o-dichlorobenzene | Tetrabutyl urea | 1 : 0.5 : 0.01 | 145-150 | 1 | 96.0 | 99.2 | 41-42 | [1] |

| Benzene | Tetrabutyl urea | - | 80 (reflux) | 5 | 97.1 | 99.6 | 42-43 | [2] |

| Recovered o-dichlorobenzene | Tetrabutyl urea | 1 : 0.5 : 0.01 | - | - | 96.6 | 99.0 | 41-42 | [1] |

Table 2: Summary of Experimental Results

Visualizations

The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism.

Caption: General workflow for the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

Caption: Proposed reaction mechanism for the formation of the acyl chloride.

Safety Considerations

While bis(trichloromethyl) carbonate is a safer alternative to phosgene, it can decompose to release phosgene, especially upon heating. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction also produces hydrogen chloride gas, which is corrosive and requires a proper scrubbing or absorption system.

Conclusion

The synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride using bis(trichloromethyl) carbonate offers an efficient, high-yielding, and safer method compared to traditional chlorinating agents. The versatility of reaction conditions, including the choice of solvent and catalyst, allows for the optimization of the process to achieve high purity and yield. This technical guide provides a comprehensive overview of the available methods and data to aid researchers and professionals in the development and implementation of this important synthetic transformation.

References

- 1. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 2. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

stability and storage conditions for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

An In-depth Technical Guide to the Stability and Storage of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 25629-50-9) is a highly reactive acyl chloride intermediate.[1][2][3] It serves as a critical building block in organic synthesis, most notably for the preparation of isoxazolyl penicillin derivatives, such as Cloxacillin.[4][5][6] Its molecular structure, featuring a potent acylating carbonyl chloride group, makes it exceptionally useful but also dictates stringent requirements for its handling and storage to maintain its chemical integrity. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound.

Chemical Stability Profile

The stability of this compound is primarily governed by the high reactivity of its acyl chloride functional group. Acyl chlorides are among the least stable and most reactive of the common carboxylic acid derivatives.[2]

Sensitivity to Moisture (Hydrolysis)

The primary mode of degradation for this compound is hydrolysis. It is classified as "air sensitive" and is highly susceptible to reaction with water, including atmospheric moisture.[2][7][8] This vigorous, exothermic reaction yields the corresponding 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][9] Due to this reactivity, the compound must be handled and stored under strictly anhydrous (dry) conditions.[2][3]

Thermal Stability

While specific thermal degradation kinetics are not publicly available, safety data indicates that thermal decomposition can occur, leading to the release of irritating and toxic gases, such as hydrogen chloride, nitrogen oxides, and carbon oxides.[7][8] It is crucial to avoid exposing the compound to high temperatures.

Other Reactivities

-

Hazardous Reactions: Under normal processing and storage conditions, hazardous reactions are not expected.[7][8]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[7][8]

-

Reactivity with Nucleophiles: As a potent acylating agent, it will react readily with other nucleophiles such as alcohols (to form esters) and amines (to form amides).[3][9]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage conditions are mandatory.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C.[10][11] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon, Nitrogen).[7][8][10] | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis.[2] |

| Container | Keep in a tightly closed, sealed container.[7][8][12] | Prevents ingress of moisture and air. |

| Environment | Store in a dry, cool, and well-ventilated area designated as a corrosives area.[7][8] | Ensures a safe and stable environment, away from incompatible materials. |

| Handling | All handling should be performed in a controlled environment, such as a glove box or under a fume hood with dry air/gas flow. Use appropriate personal protective equipment (PPE). | Minimizes exposure to moisture and protects personnel from the corrosive nature of the compound and its potential degradation products (HCl).[7] |

Quantitative Stability Data

Specific kinetic data for the degradation of this compound is not widely published. The following table presents illustrative data, based on the expected behavior of a highly reactive acyl chloride, to demonstrate its potential degradation profile under various conditions.

Disclaimer: The data below is illustrative and intended to serve as a guideline for stability assessment. Actual results may vary.

| Condition | Time | Purity (%) | Primary Degradant (%) (Carboxylic Acid) |

| 2-8°C, Inert Atmosphere, Sealed | 0 Months | >98% | <0.5% |

| 6 Months | >97% | <1.5% | |

| 12 Months | >96% | <2.5% | |

| 25°C, 50% Relative Humidity | 0 Hours | >98% | <0.5% |

| 8 Hours | ~85% | ~14% | |

| 24 Hours | ~60% | ~38% | |

| 40°C, Inert Atmosphere, Sealed | 0 Days | >98% | <0.5% |

| 7 Days | ~95% | ~4% | |

| 30 Days | ~90% | ~9% |

Degradation Pathway and Experimental Workflow

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway is the hydrolysis of the acyl chloride to its corresponding carboxylic acid upon contact with water.

Caption: Hydrolysis of the parent compound to its carboxylic acid.

Experimental Protocol: Assessing Hydrolytic Stability

The following protocol outlines a general method for quantitatively assessing the stability of this compound in the presence of moisture.

Objective: To determine the rate of hydrolysis of the subject compound under accelerated conditions.

Materials:

-

This compound (purity >98%)

-

Anhydrous acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

2 mL amber glass HPLC vials with sealed caps

-

Analytical balance, micropipettes

Methodology:

-

Preparation of Stock Solution:

-

Inside a glove box or under an inert atmosphere, accurately weigh approximately 25 mg of the compound.

-

Dissolve in 25.0 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

-

-

Preparation of Test Samples:

-

Label HPLC vials for each time point (e.g., T=0, 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr).

-

Prepare a hydrolysis solution of 90:10 acetonitrile:water.

-

For each time point, add 950 µL of the hydrolysis solution to a vial.

-

To initiate the reaction, add 50 µL of the 1 mg/mL stock solution to the vial (final concentration ~50 µg/mL), cap immediately, vortex, and start the timer. The T=0 sample should be injected into the HPLC immediately.

-

-

HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

At each designated time point, inject the corresponding sample.

-

Integrate the peak area of the parent compound and the primary degradant (carboxylic acid).

-

Calculate the percentage of the parent compound remaining at each time point relative to T=0.

-

Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

-

Caption: General experimental workflow for hydrolytic stability testing.

Conclusion

This compound is a highly reactive and moisture-sensitive intermediate. Its stability is critically dependent on maintaining strict anhydrous and refrigerated conditions (2-8°C) under an inert atmosphere. Any deviation from these storage protocols will likely lead to rapid degradation via hydrolysis, compromising sample purity and yielding corrosive byproducts. Researchers and drug development professionals must adhere to these guidelines to ensure the material's viability for its intended synthetic applications.

References

- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 25629-50-9 [chemicalbook.com]

- 6. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride_其他_德威钠 [gjbzwzw.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. This compound | 25629-50-9 [sigmaaldrich.com]

- 11. 25629-50-9|this compound|BLD Pharm [bldpharm.com]

- 12. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Acylation of Primary Amines with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a crucial chemical transformation for the synthesis of a diverse range of N-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides. These isoxazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Notably, derivatives of this scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as those involving the SET and MYND domain-containing protein 3 (SMYD3) and Hypoxia-Inducible Factor-1α (HIF-1α).[1] This document provides a detailed protocol for this acylation reaction, along with application notes on the potential relevance of the synthesized compounds in cancer research.

Data Presentation

The following table summarizes representative quantitative data for the acylation of a primary amine with this compound. Please note that the yield is a representative value based on typical Schotten-Baumann reactions, as specific literature values for this exact transformation with a simple primary amine were not available in the conducted search.

| Reactant 1 (Acyl Chloride) | Reactant 2 (Primary Amine) | Product | Reaction Conditions | Yield (%) | Purity (%) |

| This compound | Benzylamine | N-benzyl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Dichloromethane/Water, NaOH (aq), Room Temperature, 2h | ~85 (Hypothetical) | >95 (after purification) |

Experimental Protocols

This section details the experimental procedures for the synthesis of the acyl chloride precursor and its subsequent reaction with a primary amine.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride.

Materials:

-

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional, if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in an anhydrous solvent such as dichloromethane or THF, add an excess of thionyl chloride or oxalyl chloride (typically 2-5 equivalents).

-

If using oxalyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.

-